5-Methyl-4-(3-methyl-2-oxo-3-phenylbutyl)-2-propan-2-yl-1,2,4-triazol-3-one
Description
5-Methyl-4-(3-methyl-2-oxo-3-phenylbutyl)-2-propan-2-yl-1,2,4-triazol-3-one is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Properties
IUPAC Name |
5-methyl-4-(3-methyl-2-oxo-3-phenylbutyl)-2-propan-2-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)20-16(22)19(13(3)18-20)11-15(21)17(4,5)14-9-7-6-8-10-14/h6-10,12H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDFNDUNTOMKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC(=O)C(C)(C)C2=CC=CC=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(3-methyl-2-oxo-3-phenylbutyl)-2-propan-2-yl-1,2,4-triazol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of substituents: The methyl, phenyl, and isopropyl groups can be introduced through alkylation or acylation reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(3-methyl-2-oxo-3-phenylbutyl)-2-propan-2-yl-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, triazole derivatives are often explored for their potential as pharmaceuticals. They can exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Industry
In industry, compounds like 5-Methyl-4-(3-methyl-2-oxo-3-phenylbutyl)-2-propan-2-yl-1,2,4-triazol-3-one can be used in the development of new materials, such as polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A triazole antifungal medication.
Voriconazole: Another triazole antifungal agent.
Uniqueness
5-Methyl-4-(3-methyl-2-oxo-3-phenylbutyl)-2-propan-2-yl-1,2,4-triazol-3-one is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other triazoles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
